1-Methyladenine
Overview
Description
1-Methyladenine is a modified nucleobase derived from adenine, where a methyl group is attached to the nitrogen atom at position 1. This compound is a significant component in various biological processes, particularly in the modification of RNA molecules. It plays a crucial role in the stability and function of transfer RNA (tRNA) and ribosomal RNA (rRNA) in many living organisms .
Mechanism of Action
- This process ultimately leads to the removal of the methyl group, restoring the original adenine base .
- While the exact pathways are still under investigation, 6mA likely influences transcription factor binding, gene regulation, and chromatin compaction .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
1-Methyladenine plays a crucial role in biochemical reactions, particularly in the context of DNA and RNA modifications. It is known to interact with several enzymes and proteins, including AlkB family proteins, which are involved in the repair of alkylated DNA and RNA. AlkB proteins, such as AlkB homolog 2 and AlkB homolog 3, utilize 2-oxoglutarate and iron(II) as cofactors to demethylate this compound, thereby restoring the normal structure of nucleic acids . This interaction is essential for maintaining genomic integrity and preventing mutagenesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cells, this compound can induce DNA damage responses, leading to the activation of repair mechanisms. It has been observed that this compound can affect the expression of genes involved in DNA repair and cell cycle regulation . Additionally, the presence of this compound in RNA can impact RNA stability and translation, thereby influencing protein synthesis and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and repair by specific enzymes. AlkB family proteins recognize this compound in DNA and RNA and catalyze its demethylation through an oxidative mechanism. This process involves the hydroxylation of the methyl group, followed by its release as formaldehyde . The demethylation of this compound restores the normal base pairing properties of adenine, thereby preventing mutations and maintaining genomic stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its effects on cellular function can change with prolonged exposure. Over time, the accumulation of this compound can lead to increased DNA damage and activation of repair pathways . Long-term studies have also indicated that persistent exposure to this compound can result in alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can be efficiently repaired by cellular mechanisms, minimizing its impact on cellular function. At higher doses, the repair capacity can be overwhelmed, leading to increased DNA damage and potential toxicity . Studies in animal models have shown that high doses of this compound can result in adverse effects, including mutagenesis and carcinogenesis.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. It is a substrate for AlkB family proteins, which catalyze its demethylation. The demethylation process involves the conversion of this compound to adenine, with the release of formaldehyde as a byproduct . This pathway is crucial for maintaining the integrity of DNA and RNA and preventing the accumulation of harmful alkylated bases.
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be incorporated into DNA and RNA during replication and transcription, respectively. Additionally, specific transporters and binding proteins may facilitate the movement of this compound within the cell . The distribution of this compound can affect its localization and accumulation, influencing its impact on cellular function.
Subcellular Localization
This compound is primarily localized in the nucleus and mitochondria, where it can be incorporated into DNA and RNA. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the nucleus, this compound can affect DNA replication and repair, while in the mitochondria, it can influence mitochondrial DNA stability and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyladenine can be synthesized through several methods. One common approach involves the methylation of adenine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methylation reactions. The process is optimized for high yield and purity, employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyladenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the methyl group or the purine ring structure.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halides and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various methylated purine derivatives and substituted adenine compounds .
Scientific Research Applications
1-Methyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid chemistry and the effects of methylation on nucleobase properties.
Industry: this compound is used in the synthesis of various pharmaceuticals and biotechnological products.
Comparison with Similar Compounds
1-Methyladenosine: A nucleoside derivative where 1-Methyladenine is attached to a ribose sugar.
3-Methyladenine: Another methylated adenine derivative with the methyl group at position 3.
N6-Methyladenine: A methylated adenine with the methyl group at position 6
Uniqueness of this compound: this compound is unique due to its specific methylation at position 1, which significantly impacts its chemical properties and biological functions. This modification is less common compared to other methylated adenines, making it a valuable compound for studying specific RNA modifications and their effects .
Properties
IUPAC Name |
1-methyl-7H-purin-6-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3,7H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATCOUWSAZBIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199405 | |
Record name | 1-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5142-22-3 | |
Record name | 1-Methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenine, 1-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyladenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K2TG3E3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-methyladenine (this compound) acts as a hormone in starfish, specifically inducing oocyte maturation. It binds to specific receptors located on the oocyte plasma membrane. [] This binding initiates a signaling cascade involving a G-protein coupled receptor, leading to the dissociation of the G protein's βγ subunit. [, , ] This subunit then interacts with downstream effectors, ultimately leading to the activation of maturation-promoting factor (MPF) and the resumption of meiosis, culminating in germinal vesicle breakdown (GVBD). [, , ]
A: The provided research focuses primarily on the biological activity of this compound, and information about its material compatibility and stability under various conditions is limited. The studies primarily investigate this compound in biological contexts, such as within starfish oocytes and cell-free preparations, using aqueous solutions. [, ] Further research would be needed to explore the stability and compatibility of this compound under different chemical and physical conditions relevant to material science applications.
A: The provided research does not highlight any inherent catalytic properties of this compound itself. Its primary role, as described in the studies, is as a signaling molecule (hormone) in starfish oocyte maturation. [] The studies focus on understanding its biosynthesis, receptor binding, and downstream signaling cascade, rather than its potential as a catalyst in chemical reactions. [, ]
A: Extensive research has been conducted on the SAR of this compound. The N-1 position of the adenine ring is crucial for biological activity. Replacing the methyl group with larger substituents like ethyl maintains or even increases the ability to induce oocyte maturation, while a propyl group significantly reduces activity. [, , ] Modifications at the 6-amino group, such as replacing hydrogen with carboxymethyl or methyl, lead to a significant decrease in oocyte maturation-inducing activity. [] Additionally, substitutions at the 8-position have revealed crucial insights. 8-Methylamino-1-methyladenine acts as a potent antagonist, effectively competing with this compound for receptor binding. [] Further studies with 8-substituted derivatives confirmed the importance of the N-7, N-9 region for activity and highlighted that bulky or electron-withdrawing groups at the 8-position can hinder receptor binding and decrease potency. []
A: The research provided does not delve into the stability and formulation of this compound under various conditions or specific formulation strategies. The focus remains on understanding its biological role in starfish oocyte maturation, receptor binding, and the associated signaling pathways. [, ] Further research would be needed to explore its stability profile and develop formulations that enhance its stability, solubility, or bioavailability for potential applications.
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